1-(Spiro[indoline-3,4'-piperidin]-1-YL)ethanone hcl
Overview
Description
1-(Spiro[indoline-3,4’-piperidin]-1-yl)ethanone hydrochloride is a spirocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound features a unique spiro[indoline-3,4’-piperidin] core, which imparts distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Scientific Research Applications
1-(Spiro[indoline-3,4’-piperidin]-1-yl)ethanone hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of novel materials and sensors
Safety and Hazards
Future Directions
Spiroindole and spirooxindole scaffolds are very important in drug design processes . Significant attention has been directed at obtaining molecules based on these derivatives due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions . They have become biological targets and introducing novel synthetic procedures has been an active research field of organic chemistry for well over a century . This will be useful in creating new therapeutic agents .
Mechanism of Action
Target of Action
Compounds with similar spiro[indoline-3,4’-piperidin] structures have been reported to exhibit bioactivity against cancer cells, microbes, and various diseases . These compounds have an inherent three-dimensional nature and the ability to project functionalities in all three dimensions, making them attractive biological targets .
Mode of Action
Similar spiro[indoline-3,4’-piperidin] compounds have been shown to interact with 3d proteins due to their inherent three-dimensional nature . This interaction can lead to various biological effects, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Biochemical Pathways
Related compounds have been shown to inhibit microtubule assembly and dampen the operation of muscarinic serotonin receptors . These actions can disrupt normal cellular processes and lead to various downstream effects.
Result of Action
Compounds with similar structures have been reported to exhibit a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Action Environment
It’s worth noting that the synthesis of similar compounds has been performed in aqueous media, suggesting that the compound may be stable in such environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Spiro[indoline-3,4’-piperidin]-1-yl)ethanone hydrochloride typically involves multi-component reactions. One common method is the one-pot four-component reaction, which includes arylamines, methyl propiolate, isatin, and malononitrile in the presence of a base catalyst like triethylamine . This method yields functionalized spiro[indoline-3,4’-pyridine] derivatives efficiently.
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis and the use of water as a solvent are gaining popularity due to their efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions: 1-(Spiro[indoline-3,4’-piperidin]-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield spiro[indoline-3,4’-piperidin]-1-yl ketones, while reduction can produce spiro[indoline-3,4’-piperidin]-1-yl alcohols .
Comparison with Similar Compounds
- Spiro[indoline-3,4’-pyridines]
- Spiro[indoline-3,4’-pyridinones]
- Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]
Uniqueness: 1-(Spiro[indoline-3,4’-piperidin]-1-yl)ethanone hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced stability and solubility, making it more suitable for various applications .
Properties
IUPAC Name |
1-spiro[2H-indole-3,4'-piperidine]-1-ylethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c1-11(17)16-10-14(6-8-15-9-7-14)12-4-2-3-5-13(12)16;/h2-5,15H,6-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPYORLBECFQJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(CCNCC2)C3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617147 | |
Record name | 1-(Spiro[indole-3,4'-piperidin]-1(2H)-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167484-19-7 | |
Record name | 1-(Spiro[indole-3,4'-piperidin]-1(2H)-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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